molecular formula C11H8F3NO B2867887 (2-(Trifluoromethyl)quinolin-4-yl)methanol CAS No. 362469-45-2

(2-(Trifluoromethyl)quinolin-4-yl)methanol

Cat. No.: B2867887
CAS No.: 362469-45-2
M. Wt: 227.186
InChI Key: BUDRHPWUUSCWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Trifluoromethyl)quinolin-4-yl)methanol is an organic compound with the molecular formula C11H8F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group at the 2-position and the methanol group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)quinolin-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)quinoline.

    Reduction: The 2-(trifluoromethyl)quinoline is then subjected to reduction conditions to introduce the methanol group at the 4-position. This can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives with oxidized functional groups.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents and conditions used.

    Substitution: The trifluoromethyl group and the methanol group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carbonyl or carboxyl groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

(2-(Trifluoromethyl)quinolin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanol group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Quinoline: The parent compound of (2-(Trifluoromethyl)quinolin-4-yl)methanol, lacking the trifluoromethyl and methanol groups.

    2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position instead of a trifluoromethyl group.

    4-Hydroxyquinoline: A derivative of quinoline with a hydroxyl group at the 4-position instead of a methanol group.

Uniqueness: The presence of both the trifluoromethyl group and the methanol group in this compound imparts unique chemical and biological properties that are not observed in the similar compounds listed above. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methanol group can participate in specific interactions with biological targets.

Properties

IUPAC Name

[2-(trifluoromethyl)quinolin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-5,16H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDRHPWUUSCWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.